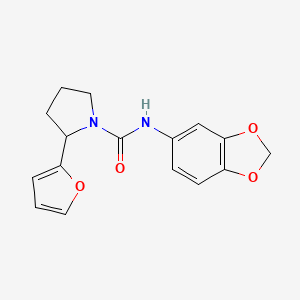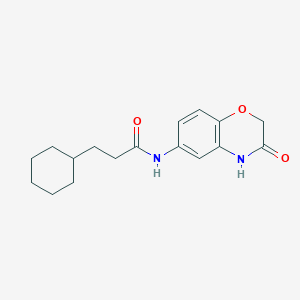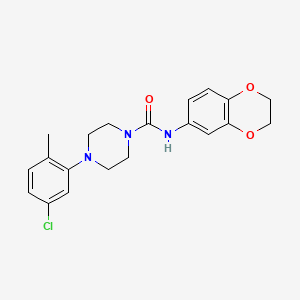
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide
説明
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity among researchers due to its high potency and selectivity for the CB1 receptor.
作用機序
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that modulates the activity of various intracellular signaling pathways. Upon binding to the CB1 receptor, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide induces a conformational change that activates the G protein and leads to the inhibition of adenylyl cyclase and the activation of MAP kinase and PI3 kinase pathways. This results in the modulation of neurotransmitter release, ion channel activity, and gene expression, which ultimately affects various physiological and behavioral responses.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to induce a range of biochemical and physiological effects in vitro and in vivo. It has been reported to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its psychoactive effects. N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has also been shown to affect the cardiovascular system by inducing vasoconstriction, tachycardia, and hypertension. In addition, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to affect the immune system by modulating cytokine production and leukocyte migration.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and can be used to investigate the pharmacological properties of the CB1 receptor. However, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide also has some limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptors. In addition, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide may have different effects in different animal models, which may limit its translational value.
将来の方向性
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and safety profiles. Another area of interest is the investigation of the role of the endocannabinoid system in various disease states, such as chronic pain, anxiety, and depression. Furthermore, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide can be used to study the interactions between the endocannabinoid system and other signaling pathways, such as the opioid and dopamine systems. Finally, N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide can be used to investigate the potential therapeutic applications of synthetic cannabinoids in various medical conditions.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to have high affinity and selectivity for the CB1 receptor, which is predominantly expressed in the central nervous system and plays a crucial role in the regulation of pain, appetite, mood, and memory. N-1,3-benzodioxol-5-yl-2-(2-furyl)-1-pyrrolidinecarboxamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, immune system, and reproductive system.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(17-11-5-6-14-15(9-11)22-10-21-14)18-7-1-3-12(18)13-4-2-8-20-13/h2,4-6,8-9,12H,1,3,7,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXVXZBDJWLYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-Benzodioxol-5-YL)-2-(furan-2-YL)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate](/img/structure/B4650977.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)
![2-(2-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4650996.png)

![2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4651000.png)
![3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651007.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651010.png)

![N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B4651023.png)
![5-(5-ethyl-2-thienyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4651029.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4651040.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4651048.png)
![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)